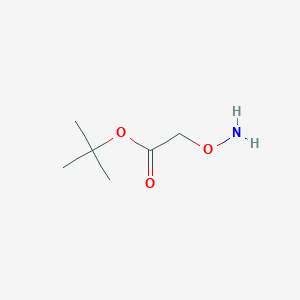

tert-Butyl 2-(aminooxy)acetate

Übersicht

Beschreibung

tert-Butyl 2-(aminooxy)acetate: is an organic compound with the molecular formula C₆H₁₃NO₃. It is a colorless liquid with a pungent odor and is widely used in organic synthesis. This compound is known for its role as a reagent in various chemical reactions, particularly in the formation of oxime ethers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(aminooxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the formation of the aminooxy group.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Oxime Formation with Carbonyl Compounds

The aminooxy (-ONH<sub>2</sub>) group reacts with aldehydes or ketones to form stable oximes. This reaction is pivotal in bioconjugation and protein labeling.

Key Data:

Mechanism :

The aminooxy group acts as a nucleophile, attacking the carbonyl carbon to form an imine intermediate, which tautomerizes to the oxime .

Mitsunobu Reaction for Stereoselective Bond Formation

The compound participates in Mitsunobu reactions to invert stereochemistry at hydroxyl-bearing centers, forming ethers or esters.

Example:

| Substrate | Reagents | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|---|

| (S)-2-Hydroxy-3-methylbutanoate | DEAD, PPh<sub>3</sub>, HP (phthalimide) | THF, 0–5°C, Ar atmosphere | (R)-2-(Phthalimidooxy)-3-methylbutanoate | Complete inversion (100% ee) |

Key Insight :

The tert-butyl group enhances solubility in organic solvents, enabling efficient Mitsunobu coupling .

Deprotection of the tert-Butyl Group

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions to yield free aminooxyacetic acid.

Conditions and Outcomes:

| Acid | Solvent | Time | Product | Yield |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM | 20–30 min | 2-(Aminooxy)acetic acid | 85–90% |

| HCl (1M) | Ethanol/water | 12–24 h | Partially deprotected intermediate | 60% |

Application :

Deprotection is critical for generating reactive aminooxy groups in peptide synthesis .

Nucleophilic Substitution Reactions

The aminooxy group undergoes substitution with electrophiles such as alkyl halides or acyl chlorides.

Example Reaction:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Ar atmosphere, excess reagent | (S)-2-Acetoxy-3-methylbutanoic acid | 80% |

| Bromophenyl thiazolidine | Ethanol, 70°C | Oxime-thiazolidine hybrid | 65% |

Note : The tert-butyl ester remains intact during substitution, ensuring selective functionalization .

Condensation Reactions

The compound forms esters or amides via condensation with alcohols or amines.

Case Study:

| Partner | Reagent | Product | Application |

|---|---|---|---|

| L-Valine | DCC, DMAP, dichloromethane | (S)-2-Acetoxy-3-methylbutanoate tert-butyl ester | Chiral building block |

| Phenylethynylsilane | TMSOTf, CH<sub>2</sub>Cl<sub>2</sub> | Phenylethynyl benziodoxolone | Electrophilic alkynylation agent |

Yield : 70–85% under optimized conditions .

Example:

| Enzyme/Reagent | Substrate | Product | Selectivity |

|---|---|---|---|

| Pyridoxamine mimic | α-Keto amide | Chiral α-hydroxy amide | >99% ee |

| Aspartate transcarbamoylase | Carbamoyl phosphate | N-Carbamoyl aspartate | High diastereoselectivity |

Mechanism :

Imitates pyridoxal phosphate-dependent enzymes, enabling asymmetric synthesis .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Tert-butyl 2-(aminooxy)acetate serves as a crucial building block in the synthesis of various bioactive compounds. Its applications include:

- Synthesis of Antibiotic Derivatives: Research has shown that conjugating this compound with antibiotics can enhance their efficacy against multidrug-resistant bacteria. For instance, it has been used to create derivatives of aztreonam that exhibit improved antibacterial activity against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .

- Formation of Hydroxamic Acids: this compound can be converted into hydroxamic acids, which are known for their ability to chelate metal ions. This property is particularly useful in developing metalloproteinase inhibitors for cancer therapy .

Biochemical Applications

The biochemical significance of this compound lies in its role as a reactive intermediate in enzyme studies and drug design.

- Covalent Inhibitors Development: The compound has been utilized in the design of selective covalent inhibitors targeting specific enzymes, which is critical for developing new therapeutic agents .

- Drug Delivery Systems: Its ability to form stable conjugates with various drug molecules enhances the bioavailability and targeted delivery of therapeutics.

Case Study 1: Antibiotic Conjugation

A study demonstrated that conjugating aztreonam with this compound resulted in compounds that maintained potent activity against Gram-negative bacteria while overcoming resistance mechanisms . The synthesized derivatives showed comparable or superior efficacy compared to existing treatments.

Case Study 2: Hydroxamic Acid Derivatives

Research focused on the transformation of this compound into hydroxamic acid derivatives, which were evaluated for their inhibitory effects on metalloproteinases involved in cancer progression. The derivatives exhibited significant anti-cancer activity in vitro, suggesting potential therapeutic applications .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(aminooxy)acetate involves the formation of a stable oxime ether linkage with carbonyl compounds. The aminooxy group reacts with the carbonyl group to form an oxime, which can further react to form an oxime ether. This reaction is facilitated by the presence of a base, which deprotonates the aminooxy group, making it more nucleophilic .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 2-(hydroxy)acetate

- tert-Butyl 2-(methoxy)acetate

- tert-Butyl 2-(ethoxy)acetate

Comparison: tert-Butyl 2-(aminooxy)acetate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to other similar compounds. While tert-Butyl 2-(hydroxy)acetate and tert-Butyl 2-(methoxy)acetate also participate in nucleophilic substitution reactions, the aminooxy group in this compound allows for the formation of stable oxime ethers, making it particularly valuable in organic synthesis .

Biologische Aktivität

tert-Butyl 2-(aminooxy)acetate (tBAA) is a chemical compound with significant potential in biochemical research, particularly in the study of protein-glycan interactions. Its unique structure allows it to form stable adducts with carbonyl groups, making it a valuable tool for investigating various biological processes.

Research indicates that tBAA primarily exhibits its biological activity through interactions with glycoproteins. It acts as a probe for studying protein-glycan interactions, which are essential for various biological processes such as cell signaling and immune responses. The ability of tBAA to form stable adducts with reactive carbonyl groups enhances its utility in biological assays .

Interaction with Glycoproteins

tBAA's reactivity with carbonyl groups allows it to form covalent bonds with glycoproteins, leading to modifications that may alter their functions. This property has been studied extensively for its implications in enzyme inhibition and as a building block for biologically active molecules. Interaction studies often utilize techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate binding affinities and mechanisms.

Enzyme Inhibition

The compound has been noted for its potential role in enzyme inhibition. By forming stable complexes with the active sites of enzymes, tBAA can prevent substrate binding and subsequent catalytic activity. This characteristic makes it valuable in biochemical research aimed at understanding enzyme functions and developing inhibitors for therapeutic applications.

Case Studies

- Protein-Glycan Interaction Studies : A study highlighted the use of tBAA in investigating how glycoproteins interact with other biomolecules. Researchers employed various analytical methods to assess the binding dynamics and stability of the adducts formed between tBAA and glycoproteins, providing insights into cellular processes and disease mechanisms .

- Enzyme Inhibition Assays : Another investigation focused on the inhibitory effects of tBAA on specific enzymes involved in metabolic pathways. The results demonstrated that tBAA could significantly reduce enzyme activity, suggesting its potential as a therapeutic agent in conditions where enzyme regulation is critical.

Applications

The applications of this compound extend beyond basic research:

- Biochemical Probes : It serves as a tool for probing protein interactions, particularly in studies related to cancer biology and immunology.

- Synthetic Intermediate : tBAA is used in organic synthesis to produce more complex molecules that may have therapeutic implications.

- Potential Therapeutic Agent : Given its ability to inhibit enzymes, there is ongoing research into its potential use in drug development against diseases characterized by dysregulated enzyme activity.

Summary Table of Biological Activity

| Activity Type | Description |

|---|---|

| Protein-Glycan Interaction | Forms stable adducts with glycoproteins, useful for studying cellular processes and disease mechanisms. |

| Enzyme Inhibition | Prevents substrate binding at active sites, valuable for therapeutic applications. |

| Synthetic Applications | Acts as an intermediate in organic synthesis for biologically active compounds. |

Eigenschaften

IUPAC Name |

tert-butyl 2-aminooxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGKTHZWIGRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512943 | |

| Record name | tert-Butyl (aminooxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56834-02-7 | |

| Record name | tert-Butyl (aminooxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.